molecular formula C12H12N4O5S B4026243 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B4026243
M. Wt: 324.31 g/mol
InChI Key: XOFJKHCBTSMRMZ-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is an organic compound with unique structural elements. It contains a methoxy group, a thiadiazole ring, and a nitro group. This compound's distinct functionalities make it a valuable subject of study in the fields of chemistry, biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process:

  • Formation of the Thiadiazole Ring: This step generally involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

  • Attachment of the Methoxymethyl Group: A methoxymethyl group is introduced via methylation reactions, often using reagents like methyl iodide in the presence of a base.

  • Nitration of Benzamide:

  • Final Coupling: The final step involves coupling the thiadiazole derivative with the nitrobenzamide under controlled conditions to obtain the target compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure higher yields and lower costs. Continuous flow chemistry techniques, solvent recycling, and efficient catalysis are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative reactions can modify the methoxy groups to form aldehydes or carboxylic acids.

  • Reduction: Reduction reactions may target the nitro group, converting it to an amino group.

  • Substitution: Electrophilic aromatic substitution can be used to introduce additional functional groups onto the benzamide ring.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Commonly used are reagents like hydrogen in the presence of a palladium catalyst or iron in acidic conditions.

  • Substitution: Conditions often involve the use of halogenating agents or nitrating mixtures.

Major Products Formed

  • From oxidation, aldehydes or carboxylic acids.

  • From reduction, amino derivatives.

  • From substitution, various functionalized benzamide derivatives.

Scientific Research Applications

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of applications:

  • Chemistry: As a versatile intermediate in organic synthesis.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for potential therapeutic uses due to its unique structural characteristics.

  • Industry: Used in the development of new materials and chemical sensors.

Mechanism of Action

The compound's mechanism of action is generally related to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or DNA.

  • Pathways Involved: Can inhibit certain enzymatic activities or interfere with cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-methoxy-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

  • 4-methoxy-N-(1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

  • Uniqueness: The specific combination of methoxy, methoxymethyl, and nitro groups, along with the thiadiazole ring, provides unique reactivity and potential biological activity.

  • Properties

    IUPAC Name

    4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12N4O5S/c1-20-6-10-14-15-12(22-10)13-11(17)7-3-4-9(21-2)8(5-7)16(18)19/h3-5H,6H2,1-2H3,(H,13,15,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XOFJKHCBTSMRMZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12N4O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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